(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

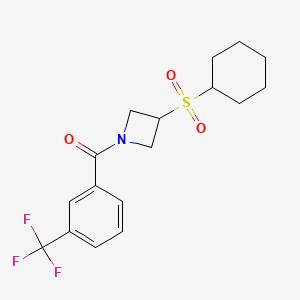

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic small molecule characterized by a central azetidine ring substituted with a cyclohexylsulfonyl group and a 3-(trifluoromethyl)phenyl ketone moiety. The trifluoromethylphenyl group contributes to metabolic stability and lipophilicity, making the compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO3S/c18-17(19,20)13-6-4-5-12(9-13)16(22)21-10-15(11-21)25(23,24)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPLSUESWNKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyclohexylsulfonyl and trifluoromethylphenyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and managing pain.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate certain receptors and enzymes, leading to its potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | 389.4 | 2.8 | 0.12 | Reference |

| (3-(Phenylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | 369.3 | 2.5 | 0.08 | Phenyl vs. cyclohexyl sulfonyl substituent |

| (3-(Cyclohexylsulfonyl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | 403.5 | 3.1 | 0.05 | Pyrrolidine (5-membered) vs. azetidine ring |

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | 389.4 | 2.7 | 0.15 | Trifluoromethyl position (para vs. meta) |

Impact of Sulfonyl Substituents

Replacing the cyclohexylsulfonyl group with a phenylsulfonyl (as in the phenylsulfonyl analog) reduces molecular weight and logP due to the smaller aromatic substituent. However, this decreases solubility, likely due to reduced hydrogen-bonding capacity compared to the cyclohexyl group’s bulkier, more flexible structure .

Ring Size and Conformational Effects

The pyrrolidine analog (five-membered ring) exhibits higher logP and lower solubility than the target compound, reflecting increased lipophilicity from the larger ring and reduced ring strain. Azetidine’s smaller ring may enhance binding selectivity in sterically constrained active sites .

Trifluoromethyl Positional Isomerism

Shifting the trifluoromethyl group from meta to para (as in the 4-(trifluoromethyl)phenyl analog) marginally improves solubility, possibly due to altered dipole interactions. Meta-substitution may enhance steric complementarity in certain enzyme pockets, as seen in kinase inhibitors .

Biological Activity

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also known by its chemical formula , has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula :

- Molecular Weight : 367.4 g/mol

- CAS Number : 71809304

Structural Characteristics

The compound features a sulfonyl group attached to an azetidine ring, along with a trifluoromethyl phenyl moiety. This unique structure may contribute to its biological activity, particularly in targeting specific protein interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, derivatives containing trifluoromethyl phenyl groups have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low toxicity in human cell lines, indicating a favorable safety profile for further development .

The proposed mechanism of action for the compound involves the inhibition of key bacterial functions. In vitro studies suggest that it may interfere with macromolecular synthesis, leading to bacterial cell death. The low minimum inhibitory concentration (MIC) values observed in these studies indicate potent antibacterial efficacy .

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

- A study evaluated various trifluoromethyl phenyl derivatives, revealing that certain compounds exhibited bactericidal effects and inhibited biofilm formation in S. aureus. The compounds were effective at concentrations as low as 1 µg/mL, showcasing their potential as therapeutic agents against resistant bacterial strains .

- Toxicity Assessment :

Comparative Activity Table

| Compound Name | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition | Toxicity (mg/kg) |

|---|---|---|---|---|

| Compound A | 1 | Yes | Moderate | 50 |

| Compound B | 2 | Yes | High | 50 |

| (Target Compound) | 1 | Yes | Moderate | 50 |

Q & A

Q. What are the optimal synthetic routes for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the azetidine ring and subsequent sulfonylation or coupling with the trifluoromethylphenyl group. Key steps include:

- Azetidine ring activation : Introduce the cyclohexylsulfonyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Ketone formation : Use Friedel-Crafts acylation or coupling of activated esters (e.g., benzotriazole intermediates) with the trifluoromethylphenyl moiety .

- Optimization : Adjust temperature (60–120°C), solvent polarity (DCM, THF, or DMF), and stoichiometry to maximize yield (>70%) and purity (>95%). Chromatography (HPLC, flash) is critical for isolating intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclohexylsulfonyl protons at δ 1.2–2.1 ppm; trifluoromethyl signals at δ ~120 ppm in ¹³C) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 416.12 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while LC-MS tracks reaction progress .

Q. What solvents and catalysts are most effective in its synthesis?

- Solvents : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while DCM is preferred for coupling reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-couplings, and bases like K₂CO₃ for deprotonation during sulfonylation .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its activity?

The trifluoromethylphenyl and sulfonyl groups suggest potential binding to enzymes (e.g., kinases) or receptors. Methodologies include:

- In vitro assays : Measure inhibition of target proteins (IC₅₀) using fluorescence polarization or ATPase assays .

- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on hydrophobic interactions with the cyclohexyl group and hydrogen bonds from the sulfonyl moiety .

- Contradictions : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. What strategies resolve contradictions in spectroscopic data or bioactivity results?

- Data conflicts : For ambiguous NMR peaks (e.g., overlapping cyclohexyl signals), use 2D techniques (COSY, HSQC) to assign protons .

- Bioactivity variability : Re-evaluate assay conditions (pH, temperature) or purity (≥98% via HPLC). Impurities like unreacted azetidine intermediates can skew results .

Q. How can computational chemistry predict its reactivity and stability under varying conditions?

Q. What are the limitations in current experimental designs for studying this compound?

- Synthetic scalability : Multi-step routes may suffer from low yields (e.g., <50% in azetidine activation steps), necessitating flow chemistry or microwave-assisted synthesis .

- Biological relevance : In vitro assays may not replicate in vivo metabolism; incorporate microsomal stability tests or hepatocyte models .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Azetidine sulfonylation | K₂CO₃/DMF | 80 | 65 | 90 | |

| Trifluoromethyl coupling | Pd(PPh₃)₄/THF | 100 | 72 | 95 |

Q. Table 2. Spectroscopic Signatures for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS ([M+H]+) |

|---|---|---|---|

| Cyclohexylsulfonyl | 1.2–2.1 (m) | 25–30 (CH₂) | 416.12 |

| Trifluoromethylphenyl | 7.4–7.8 (m) | 120–125 (CF₃) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.